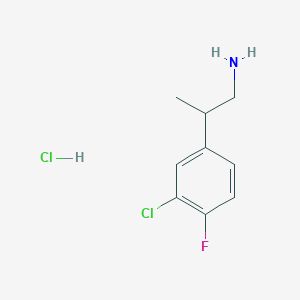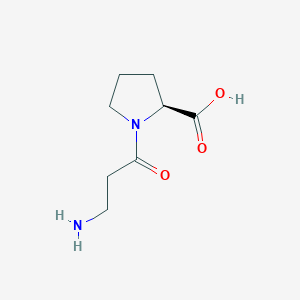
I(2)-Alanyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
I(2)-Alanyl-L-proline is a dipeptide compound composed of the amino acids alanine and proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of I(2)-Alanyl-L-proline typically involves the coupling of alanine and proline through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing robust purification methods such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
I(2)-Alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions can introduce new functional groups, leading to a variety of modified peptides.
Wissenschaftliche Forschungsanwendungen
I(2)-Alanyl-L-proline has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in protein-protein interactions and as a potential modulator of enzymatic activity.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of I(2)-Alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action are often related to protein synthesis, signal transduction, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to I(2)-Alanyl-L-proline include other dipeptides such as Glycyl-L-proline, L-Alanyl-L-proline, and L-Valyl-L-proline. These compounds share structural similarities but differ in their amino acid composition, leading to variations in their chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific combination of alanine and proline, which imparts distinct structural and functional characteristics. This uniqueness makes it a valuable compound for studying peptide interactions and developing novel therapeutic agents.
Eigenschaften
CAS-Nummer |
61898-81-5 |
|---|---|
Molekularformel |
C8H14N2O3 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(2S)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c9-4-3-7(11)10-5-1-2-6(10)8(12)13/h6H,1-5,9H2,(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
FZWUTBBNGPSHBP-LURJTMIESA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CCN)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


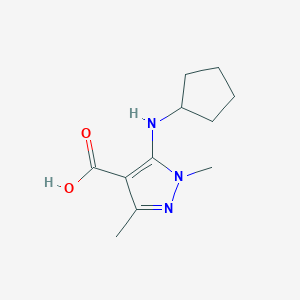
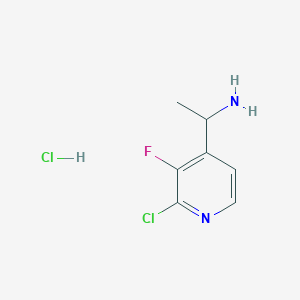
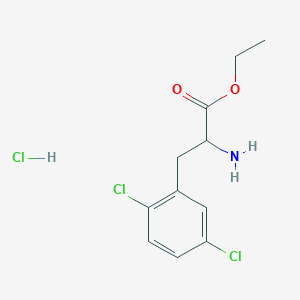
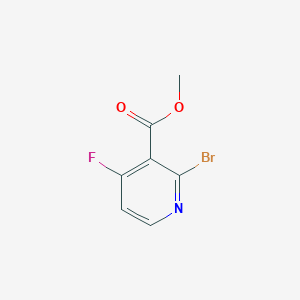
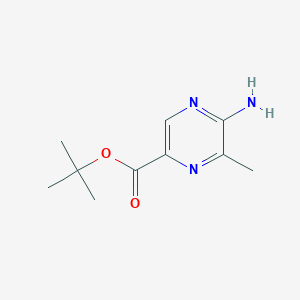
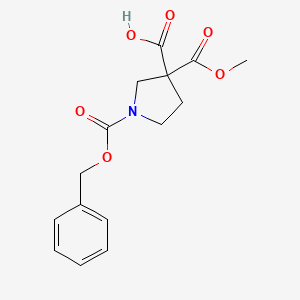
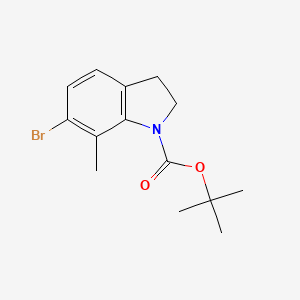
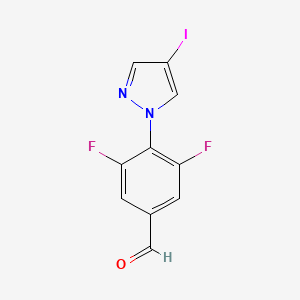
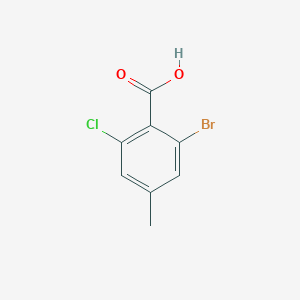


![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)

